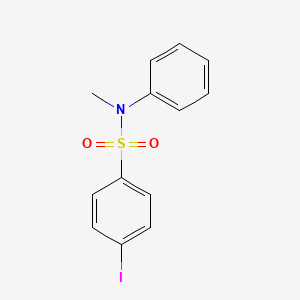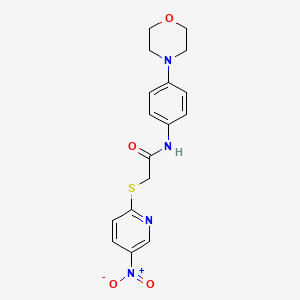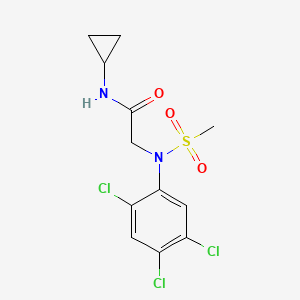![molecular formula C18H21FN2O3S B4218402 N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4218402.png)
N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a complex organic compound characterized by its unique structure, which includes an ethyl and methyl-substituted phenyl group, a fluorophenyl sulfonyl group, and an alaninamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethyl-6-methylphenylamine with 4-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with alanine or its derivatives under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be common to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions may result in various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(2-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
- N~1~-(2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
- N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring, along with the fluorophenyl sulfonyl group, provides distinct steric and electronic properties that differentiate it from similar compounds.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-4-14-7-5-6-12(2)17(14)20-18(22)13(3)21-25(23,24)16-10-8-15(19)9-11-16/h5-11,13,21H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBROWXZHFFBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-phenyl-2-[(3-phenyl-2-propyn-1-yl)amino]ethanol hydrochloride](/img/structure/B4218322.png)
amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B4218330.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B4218333.png)
![7-[(3-Nitrophenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4218337.png)

![N-[2-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4218348.png)



![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B4218376.png)
![Acetic acid;ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrimidine-5-carboxylate](/img/structure/B4218385.png)
![4-chloro-N-(2-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4218411.png)
![3-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B4218417.png)
![ethyl 1-[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4218423.png)
